molecular formula C10H8N12O2 B12937695 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one

2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one

Cat. No.: B12937695
M. Wt: 328.25 g/mol
InChI Key: AHCHZGAESUFEMR-QURGRASLSA-N
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Description

2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one is a complex organic compound belonging to the class of heterocyclic azo dyes These compounds are characterized by the presence of an azo group (-N=N-) linked to a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one typically involves a diazo-coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. The diazonium salt is then coupled with a coupling component, such as a heterocyclic amine, to form the azo compound. The reaction conditions often include maintaining a low temperature and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown potential in the development of therapeutic agents.

    Industry: Utilized in the production of dyes and pigments for textiles, cosmetics, and food industries

Mechanism of Action

The mechanism of action of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of oxidative stress. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key factor in its biological activity .

Comparison with Similar Compounds

Uniqueness: Its ability to form stable complexes with biomolecules and its vibrant color properties make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H8N12O2

Molecular Weight

328.25 g/mol

IUPAC Name

2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one

InChI

InChI=1S/C10H8N12O2/c11-7-15-3-1(5(23)19-7)13-9(17-3)21-22-10-14-2-4(18-10)16-8(12)20-6(2)24/h(H4,11,13,15,17,19,23)(H4,12,14,16,18,20,24)/b22-21+

InChI Key

AHCHZGAESUFEMR-QURGRASLSA-N

Isomeric SMILES

C12=C(N=C(NC1=O)N)N=C(N2)/N=N/C3=NC4=C(N3)C(=O)NC(=N4)N

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)N=NC3=NC4=C(N3)C(=O)NC(=N4)N

Origin of Product

United States

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